molecular formula C25H21N5O2 B11454432 N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11454432
M. Wt: 423.5 g/mol
InChI Key: IBSUWIAUTLRQJR-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final compound can be obtained by coupling the benzoxazole and triazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethyl groups.

    Reduction: Reduction reactions could target the triazole or benzoxazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer activities. This compound might be investigated for similar properties.

Medicine

In medicine, it could be evaluated for its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Benzoxazole Derivatives: Compounds with the benzoxazole ring are often studied for their photophysical properties and biological activities.

Uniqueness

The uniqueness of “N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C25H21N5O2/c1-3-17-9-11-19(12-10-17)26-25(31)23-16(2)30(29-27-23)20-13-14-22-21(15-20)24(32-28-22)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3,(H,26,31)

InChI Key

IBSUWIAUTLRQJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C

Origin of Product

United States

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